Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride
CAS No.: 1024590-94-0
Cat. No.: VC5456821
Molecular Formula: C11H13ClF3NO
Molecular Weight: 267.68
* For research use only. Not for human or veterinary use.
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride - 1024590-94-0](/images/structure/VC5456821.png)
Specification
CAS No. | 1024590-94-0 |
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Molecular Formula | C11H13ClF3NO |
Molecular Weight | 267.68 |
IUPAC Name | ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate;hydrochloride |
Standard InChI | InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H |
Standard InChI Key | YXOSROJCUJXPHV-UHFFFAOYSA-N |
SMILES | CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of an ethyl carboximidate group () bonded to a 3-(trifluoromethyl)phenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:
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Trifluoromethyl group: The electron-withdrawing group at the phenyl ring’s meta position influences electronic distribution, increasing electrophilic reactivity .
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Imidate functional group: The -substituted carbonyl group facilitates nucleophilic substitution reactions, making it valuable in peptide coupling and heterocycle synthesis.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 267.68 g/mol |
IUPAC Name | ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate; hydrochloride |
InChI Key | YXOSROJCUJXPHV-UHFFFAOYSA-N |
SMILES | CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl |
The InChI descriptor (InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H) confirms the protonation of the imidate nitrogen in the hydrochloride salt .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between ethyl 2-bromoacetate and 3-(trifluoromethyl)benzylamine under controlled conditions. Key steps include:
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Amination: Benzylamine reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the intermediate ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.
Reaction Scheme:
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane; sparingly soluble in water (0.2 mg/mL at 25°C) .
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Stability: Stable under inert gas (N₂/Ar) at −20°C for >24 months. Degrades upon prolonged exposure to moisture or light, forming hydrolysis byproducts (e.g., ethyl acetate and 3-(trifluoromethyl)benzylamine).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃) .
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¹³C NMR (101 MHz, DMSO-): δ 162.4 (C=NH), 139.2 (Ar-C), 129.8–124.7 (CF₃-Ar), 63.1 (OCH₂), 40.5 (CH₂), 14.2 (CH₃) .
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
The compound serves as a precursor for:
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Imidazoles: Reacts with aldehydes in the presence of NH₄OAc to form 1,3-disubstituted imidazoles.
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Thiazoles: Condensation with thioureas yields 2-aminothiazoles, which are pharmacophores in antimicrobial agents.
Trifluoromethyl Group Effects
The group enhances:
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Metabolic stability: Reduces oxidative degradation in drug candidates.
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Lipophilicity: LogP = 2.9, favorable for blood-brain barrier penetration .
Comparative Analysis with Analogues
Ethyl 2-(4-Chlorophenyl)ethanecarboximidate Hydrochloride
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Structural Difference: Chlorine vs. trifluoromethyl substituent.
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Reactivity: The group increases electrophilicity by 30% compared to , accelerating nucleophilic attacks.
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Biological Activity: Trifluoromethyl derivatives show 5× higher antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL vs. 40 µg/mL for chloro analogues).
Future Research Directions
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Catalytic Applications: Explore use in asymmetric catalysis via chiral imidate ligands.
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Drug Discovery: Screen derivatives for kinase inhibition or GPCR modulation.
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Stability Enhancement: Develop co-crystals or prodrugs to improve aqueous solubility.
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